CHELEX 100
Description
Historical Context and Evolution of Chelating Resin Application in Research
The foundational work in ion exchange materials dates back to 1935 with the synthesis of the first synthetic ion-exchange resins, based on phenol-formaldehyde structures modified with sulfonic groups researchgate.net. The concept of chelating ligands, such as iminodiacetic acid (IDA), was introduced in the early 1950s by Schwarzenbach, marking a pivotal moment in the development of highly selective binding agents wikipedia.org. This innovation paved the way for the creation of chelating resins that could specifically target and remove metal ions, even in the presence of high concentrations of other ions amerigoscientific.comnmfrc.org. Over the decades, the synthesis and application of these resins have been extensively reviewed, highlighting their growing importance in analytical chemistry and various other fields taylorandfrancis.comresearchgate.net. The continuous development of specialized chelating resins continues to drive market expansion, with a focus on tailored applications marketreportanalytics.com.
Role of Iminodiacetate (B1231623) Functional Groups in Chelation Science
A prominent example of a chelating resin is CHELEX 100, which incorporates iminodiacetate functional groups. The iminodiacetate (IDA) group, chemically represented as HN(CH₂COOH)₂, is an aminocarboxylic acid that acts as a tridentate ligand wikipedia.orgfelitecn.com. It forms coordinate bonds with metal ions through its nitrogen atom and the oxygen atoms of its two carboxylate groups wikipedia.orgfelitecn.comresearchgate.net. This tridentate binding mechanism typically results in the formation of two fused, stable five-membered chelate rings with the metal ion wikipedia.orgfelitecn.com.
The functionality of iminodiacetate chelating resins is highly dependent on the pH of the solution. At very low pH (below 2), the nitrogen and both carboxylate groups are protonated, which reduces their chelating ability. Optimal chelating capacity is achieved at pH values generally above 4, where both carboxylate groups are deprotonated, allowing for maximal metal binding nmfrc.orgfelitecn.com. This pH-dependent behavior is crucial for controlling the selectivity and efficiency of metal ion removal and recovery processes.
Overview of this compound in Contemporary Academic Research
This compound is a styrene (B11656) divinylbenzene (B73037) copolymer containing paired iminodiacetate ions as its chelating functional groups bio-rad.comcore.ac.ukbio-rad.comavantorsciences.comwikipedia.orgojp.govdnaproject13inquiry.qld.gov.ausigmaaldrich.com. It is classified as a weakly acidic cation exchange resin, yet it exhibits exceptionally high selectivity and bond strength for polyvalent metal ions, particularly heavy metals and transition metals, over monovalent cations like sodium and potassium bio-rad.combio-rad.comavantorsciences.comojp.govdtic.mil. Its selectivity for divalent over monovalent ions is approximately 5,000 to 1 bio-rad.combio-rad.comavantorsciences.com. The resin is stable across a wide pH range, from 0 to 14, and is functionally active at pH 4 or higher bio-rad.combio-rad.comontosight.ai. It is available in various grades, including analytical, biotechnology, and molecular biology grades, to suit diverse research needs bio-rad.comavantorsciences.com.
Key Properties of this compound Resin bio-rad.combio-rad.com
| Property | Value |
| Type | Weak cation, chelating |
| Functional Group | R-CH₂N(CH₂COO⁻)₂ (Iminodiacetate) |
| Matrix | Styrene divinylbenzene copolymer |
| Crosslinkage | 1% |
| Operating pH Range | 4–14 (functionally active); stable 0–14 |
| Min. Wet Capacity | 0.40 meq/ml |
| Nominal Density | 0.65 g/ml |
| Selectivity (Divalent:Monovalent) | Approximately 5,000:1 |
This compound has found widespread application in contemporary academic research due to its robust chelating properties.
Applications of this compound in Research
Trace Metal Analysis and Removal: this compound is extensively used for the analysis and removal of trace metals from various matrices, including natural waters, reagents, biochemicals, physiological fluids, culture media, soils, and enzyme systems amerigoscientific.combio-rad.comcore.ac.ukojp.govdtic.milontosight.aiontosight.aigovinfo.govrsc.org. It is particularly effective for preconcentration of trace metals prior to analysis, enabling the detection of elements at very low concentrations core.ac.ukgovinfo.govrsc.org. Studies have demonstrated its efficacy in removing metal ions such as cadmium (Cd(II)) and nickel (Ni(II)) from aqueous solutions researchgate.netorientjchem.org. For instance, research has shown that increasing the resin dose leads to higher removal percentages for Cd(II) and Ni(II) researchgate.net. Under optimized conditions, quantitative recovery of elements like Cd, Co, Cu, Pb, and Zn from artificial seawater has been achieved rsc.org.
Example Data: Effect of Resin Dose on Metal Ion Removal by this compound researchgate.net
| Metal Ion | Initial Concentration (mg/L) | pH | Resin Dose ( g/100 mL) | Removal (%) |
| Cd(II) | 50 | 5.0 | 0.1 | ~30 |
| Cd(II) | 50 | 5.0 | 1.5 | ~90 |
| Ni(II) | 50 | 6.0 | 0.1 | ~20 |
| Ni(II) | 50 | 6.0 | 1.5 | ~85 |
| Note: Data extracted from graphical representation, approximate values. |
DNA/RNA Purification and Protection: A significant application of this compound is in the extraction and purification of nucleic acids, particularly DNA, for downstream molecular biology applications such as Polymerase Chain Reaction (PCR) bio-rad.comavantorsciences.comwikipedia.orgojp.govdnaproject13inquiry.qld.gov.ausigmaaldrich.comontosight.aibitesizebio.comumaryland.edutaylorandfrancis.comnih.govscience.govscialert.netscialert.net. The resin functions by avidly binding divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for metallo-nucleases (DNases) bio-rad.comavantorsciences.comwikipedia.orgojp.govbitesizebio.com. By chelating these metal ions, this compound effectively inactivates DNases, thereby protecting the DNA from degradation during extraction and subsequent analysis wikipedia.orgojp.govdnaproject13inquiry.qld.gov.aubitesizebio.comumaryland.edu. This method offers a cost-effective and rapid alternative to conventional DNA extraction kits, reducing potential contamination by performing most steps in a single tube bio-rad.combitesizebio.comscience.gov. Research has demonstrated that Chelex-based DNA extraction methods yield high-quality DNA suitable for PCR amplification scialert.netscialert.net.
Other Applications: Beyond metal analysis and nucleic acid purification, this compound is utilized for the recovery of metals from industrial process streams and for the chromatography of closely related metals bio-rad.com. It is also employed to ultrapurify buffers and ionic reagents by scavenging metal contaminants without altering the concentration of non-metal ions bio-rad.comontosight.ai. Furthermore, its ability to remove metal ions that can cause degradation or inactivation makes it useful for stabilizing enzymes and other biomolecules in biochemical studies ontosight.ai.
The broad utility and high selectivity of this compound underscore its continued importance as a fundamental tool in diverse academic research settings.
Properties
CAS No. |
147171-95-7 |
|---|---|
Molecular Formula |
C8H17N3O2 · 2HCl |
Origin of Product |
United States |
Fundamental Principles and Mechanisms of Chelex 100 Functionality
Chelation Chemistry and Metal Ion Selectivity in Research Contexts
Chelex 100 operates primarily through chelation, a process where its functional groups form multiple coordinate bonds with a single metal ion, creating stable, ring-like structures. This mechanism confers high selectivity for metal ions over monovalent cations bio-rad.combio-rad.comvwr.comavantorsciences.com.
This compound exhibits a strong binding affinity for divalent cations, demonstrating a selectivity for divalent over monovalent ions of approximately 5,000 to 1 bio-rad.combio-rad.comvwr.comavantorsciences.combio-rad.com. This characteristic is particularly critical in biological applications, such as DNA extraction, where the removal of divalent metal ions like magnesium (Mg²⁺) and calcium (Ca²⁺) is essential. Mg²⁺, for instance, is a necessary cofactor for the activation of nucleases (DNases), enzymes that degrade DNA. By avidly binding these ions, this compound effectively inactivates such enzymes, thereby protecting nucleic acids from degradation ojp.govbio-rad.comwikipedia.orgvwr.combio-rad.combio-rad.combitesizebio.com. In alkaline conditions, this compound shows an increased affinity for heavy metal cations including Ca²⁺ and Mg²⁺ ojp.gov. Research has also indicated that calcium can be sorbed by this compound at lower pH values than typically anticipated, forming a complex with the resin's functional groups researchgate.net.
Beyond common divalent cations, this compound displays a strong attraction for a wide range of polyvalent metal ions, particularly transition metals such as copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), cobalt (Co²⁺), nickel (Ni²⁺), zinc (Zn²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) bio-rad.combio-rad.comwikipedia.orgvwr.comavantorsciences.combio-rad.combio-rad.comresearchgate.netub.ro. The iminodiacetate (B1231623) functional groups within the resin are responsible for chelating these polyvalent metal ions bio-rad.comcore.ac.ukojp.govbio-rad.comwikipedia.orgvwr.comavantorsciences.combio-rad.comontosight.aiscientificlabs.co.uk. This high affinity makes this compound highly effective for applications like trace metal removal from natural waters, reagents, biochemicals, and physiological fluids, as well as for metal recovery from process streams bio-rad.comcore.ac.uk.
The binding efficiency of this compound is significantly influenced by the pH of the solution, which dictates the protonation state of its iminodiacetate chelating groups bio-rad.comcore.ac.ukresearchgate.net. The resin operates effectively in basic, neutral, and weakly acidic solutions, typically at pH 4 or higher bio-rad.com. At very low pH, the carboxylic acid groups of the resin become protonated, and the resin can even act as an anion exchanger due to the protonation of its nitrogen atoms bio-rad.comresearchgate.net.
The functional group of this compound can exist in different zwitterionic forms depending on the pH, which affects its ability to bind metal ions bio-rad.comcore.ac.ukresearchgate.net. At low pH, an excess of hydrogen ions can compete with metal ions for binding sites, leading to reduced metal uptake researchgate.net. Conversely, if the pH is too high, there is a risk of precipitation of metal hydrous oxides, which can interfere with chelation psu.edu. For optimal performance, particularly in environmental trace metal analysis, a pH range of 4.7-5.5 has been found most appropriate for many elements psu.edu. However, the optimal pH can vary depending on the specific metal ions being targeted; for instance, quantitative sorption of mercury (II) and cadmium (II) has been observed at pH values up to 2.6, with removal efficiency generally increasing with rising pH for cadmium (II) researchgate.netorientjchem.org.
Physico-chemical Basis of this compound as a Styrene (B11656) Divinylbenzene (B73037) Copolymer Resin
This compound is chemically classified as a styrene divinylbenzene copolymer resin bio-rad.comcore.ac.ukojp.govbio-rad.comwikipedia.orgvwr.comavantorsciences.comontosight.aiscientificlabs.co.uktaylorandfrancis.com. Its polymeric matrix is formed by the copolymerization of styrene and divinylbenzene, with divinylbenzene serving as the cross-linking agent, typically at 1% cross-linkage bio-rad.comscientificlabs.co.uktaylorandfrancis.com. This cross-linked polystyrene matrix provides the structural integrity of the resin beads.
Covalently attached to this polymer backbone are paired iminodiacetate ions (R-CH₂N(CH₂COO⁻)₂), which are the active functional groups responsible for the resin's chelating properties bio-rad.comcore.ac.ukojp.govbio-rad.comwikipedia.orgvwr.comavantorsciences.comontosight.aiscientificlabs.co.uktaylorandfrancis.com. These iminodiacetate groups, analogous to a half-unit of ethylenediaminetetraacetic acid (EDTA), enable the resin to form stable chelate complexes with metal ions researchgate.net. Although this compound is considered a weakly acidic cation exchange resin due to its carboxylic acid groups, its high selectivity for metal ions and stronger bond strength distinguish it from ordinary ion exchangers bio-rad.combio-rad.comscientificlabs.co.uk. The resin is stable and active across a broad pH range of 0-14, with an operating stability typically between pH 4 and 14 bio-rad.comscientificlabs.co.ukresearchgate.net.
Kinetic and Equilibrium Aspects of Metal Ion Sorption on this compound
The sorption of metal ions onto this compound involves both kinetic and equilibrium considerations, which dictate the rate and extent of metal uptake.
Kinetic Aspects: The kinetics of metal ion sorption on this compound are generally rapid, with equilibrium times varying depending on the specific metal ion and experimental conditions. For example, the extraction equilibrium for a mixture of mercury (II) and cadmium (II) can be reached within 20 minutes orientjchem.org. Studies on chromium (III) and iron (III) mixtures showed equilibrium times of 45 minutes and 5 minutes, respectively, for initial concentrations of 500 mg/L researchgate.net. For cadmium (II) and nickel (II), equilibrium was established in 120 and 105 minutes, respectively researchgate.net. The sorption process for several metal ions, including chromium (III), iron (III), cadmium (II), and nickel (II), has been well-described by the pseudo-second-order kinetic model, indicating that the rate-limiting step involves chemical adsorption researchgate.netorientjchem.orgresearchgate.net.
Equilibrium Aspects: At equilibrium, the resin's adsorption capacity for metal ions is a critical parameter. This compound possesses a high metal capacity, which is one of its major properties taylorandfrancis.com. Experimental data illustrate varying adsorption capacities for different metal ions:
| Metal Ion(s) | Initial Concentration | Adsorption Capacity (mg/g) | Equilibrium Time | Kinetic Model | Source |
| Hg(II) & Cd(II) | 1 mmol/L | 15.65 | 20 min | Pseudo-second-order | researchgate.netorientjchem.org |
| Cr(III) | 500 mg/L | 11.60 | 45 min | Pseudo-second-order | ub.roresearchgate.net |
| Fe(III) | 500 mg/L | 6.95 | 5 min | Pseudo-second-order | ub.roresearchgate.net |
| Cd(II) | Not specified | 1.46 | 120 min | Pseudo-second-order | researchgate.net |
| Ni(II) | Not specified | 1.70 | 105 min | Pseudo-second-order | researchgate.net |
| Ag(I) | Not specified | Not specified | 24 h | Not specified | researchgate.netnih.gov |
The amount of resin used also impacts removal efficiency; an increase in resin dose leads to a higher percentage removal of metal ions due to the increased availability of exchange sites researchgate.net. Furthermore, the influence of ionic strength on the sorption of metal ion mixtures, such as mercury (II) and cadmium (II), has been found to be minor in certain studies orientjchem.org.
Applications of Chelex 100 in Molecular Biology Research Methodologies
Nucleic Acid Preparation and Preservation
The core function of Chelex 100 in molecular biology is the isolation and stabilization of DNA and RNA from diverse sources, including blood, tissues, cell cultures, bacteria, and forensic materials. bio-rad.comtandfonline.com The methodology is valued for its simplicity, speed, and the generation of significantly less chemical and plastic waste compared to traditional kit-based methods. bio-rad.combio-rad.com
The this compound method facilitates swift DNA extraction, making it particularly suitable for high-throughput screening and applications where rapid sample processing is crucial. bio-rad.com The fundamental protocol is straightforward, typically involving the suspension of the sample in a Chelex solution, followed by a heat-based lysis step. dnaproject13inquiry.qld.gov.au This process yields denatured, single-stranded DNA in the supernatant, ready for direct use in downstream applications like the polymerase chain reaction (PCR). dnaproject13inquiry.qld.gov.auwikipedia.org
A critical step in the this compound protocol is the application of heat, typically boiling or incubation at 95-100°C. nih.govuaf.eduresearchgate.net This heat treatment serves two primary purposes. Firstly, it effectively lyses cells, disrupting membranes to release the nucleic acid content. tandfonline.comresearchgate.net Secondly, in conjunction with the alkaline environment of the Chelex suspension (pH 10-11), it denatures the DNA. tandfonline.com
The genius of the method lies in the simultaneous action of the Chelex resin during this heating phase. It has been postulated that this compound prevents the degradation of DNA at high temperatures by chelating polyvalent metal ions that could otherwise catalyze the breakdown of the nucleic acid strands in solutions with low ionic strength. dnaproject13inquiry.qld.gov.autandfonline.com Standard protocols often involve incubating samples in a 5% Chelex suspension at 95°C for 15 minutes or boiling for 8 minutes, followed by centrifugation to pellet the resin beads. nih.govuaf.edu The resulting supernatant contains the isolated DNA. nih.gov
One of the most significant advantages of this compound is its ability to protect nucleic acids from enzymatic degradation. Metallo-nucleases, such as DNases, are enzymes that break down DNA and require divalent cations, most notably magnesium ions (Mg²⁺), as essential cofactors for their activity. bio-rad.comwikipedia.org
This compound resin is engineered to strongly bind these divalent metal ions. bio-rad.comuaf.edu By sequestering Mg²⁺ and other cations from the solution, this compound effectively inactivates any nucleases present in the sample. bio-rad.comuaf.edu This chelation protects the integrity of the DNA during and after the extraction process, ensuring that it remains suitable for subsequent molecular analyses. wikipedia.org
Successful PCR amplification depends on the purity of the DNA template. Many biological samples contain substances that can inhibit the polymerase enzyme, leading to reduced sensitivity or false-negative results. bioclone.net this compound-based extraction methods are effective in removing or mitigating the effects of several common PCR inhibitors. bio-rad.com
For instance, DNA extracted from bloodstains using Chelex has been found to be less likely to contain PCR inhibitors compared to DNA prepared by conventional phenol-chloroform methods. tandfonline.com The resin can help remove inhibitors such as heme from blood and certain divalent cations that might interfere with the PCR process. uaf.edubioclone.net However, it is noted that while Chelex is effective against some inhibitors like divalent ions, its efficacy against a broader range of inhibitory compounds may be limited compared to more comprehensive cleanup kits. bioclone.netnih.gov
RNA Sample Preparation for Molecular Detection
The utility of this compound extends beyond DNA to the preparation of RNA samples, a capability that gained significant attention during the COVID-19 pandemic. bio-rad.com Faced with global shortages of commercial RNA extraction kits, researchers and diagnostic laboratories turned to this compound as a reliable and readily available alternative. bio-rad.comnih.gov
The protocol for RNA preparation is conceptually similar to that for DNA, involving sample lysis in the presence of the resin, often with a heat step. bio-rad.comclpmag.com This method has been successfully used to prepare viral RNA from patient samples for detection by sensitive molecular assays such as RT-qPCR and RT-ddPCR. nih.govbio-rad.com The resin preserves the integrity of the RNA by inhibiting heat-stable RNases through the chelation of necessary divalent cation cofactors. clpmag.com This simple, extraction-free approach streamlines molecular detection workflows, reduces costs, and minimizes plastic waste. bio-rad.combioradiations.com
Optimization of this compound-Based Nucleic Acid Extraction
While the basic this compound protocol is robust, research has demonstrated that its efficiency can be significantly enhanced through optimization. nih.govresearchgate.net Studies have focused on modifying various parameters to maximize the yield and quality of nucleic acids, particularly from challenging sample types like dried blood spots (DBS). nih.govresearchgate.netnih.gov
One comprehensive optimization study compared a standard Chelex protocol to a commercial kit (QIAamp® DNA Blood Mini Kit) for extracting genomic DNA from DBS. nih.govresearchgate.net The standard Chelex method was found to be substantially more efficient, yielding significantly more DNA. nih.govresearchgate.netnih.gov Further modifications to the Chelex protocol were tested to maximize this yield. A key finding was that subjecting the DBS to a second heat precipitation step with fresh Chelex solution increased the total DNA yield by 29%. nih.govresearchgate.netnih.gov This led to an optimized protocol with an absolute extraction efficiency of 68%, compared to 54% for the standard Chelex method and just 9% for the commercial kit. nih.govresearchgate.netnih.gov
Another study focused on optimizing Chelex-based extraction for malaria diagnosis by testing different concentrations of both the blood sample and the this compound resin. researchgate.net Such optimization is crucial for ensuring the sensitivity of subsequent detection assays like qPCR and LAMP. researchgate.net These findings underscore the adaptability of the this compound method and the potential for significant improvements in nucleic acid recovery through systematic protocol adjustments. nih.govresearchgate.netresearchgate.net
Interactive Data Tables
Table 1: Comparison of DNA Extraction Efficiency from Dried Blood Spots
| Extraction Method | Absolute Efficiency (%) | Relative Yield Increase vs. QIAamp® |
| QIAamp® DNA Blood Mini Kit | 9% | - |
| Control Chelex® 100 Protocol | 54% | 590% |
| Optimized Chelex® 100 Protocol | 68% | 744% |
Data sourced from studies on genomic DNA extraction from dried blood spots. nih.govresearchgate.netnih.gov
Table 2: Effect of Protocol Modification on DNA Yield
| Protocol Modification | Impact on gDNA Yield |
| Second Heat Precipitation | +29% |
| Second Overnight Lysis | No significant increase |
This table illustrates the impact of specific optimization steps on the yield of genomic DNA (gDNA) from dried blood spots using a this compound-based method. nih.gov
Evaluation of Chelex Concentration and Suspension Buffer Composition
The concentration of the this compound suspension is a critical factor that can be adjusted based on the sample type and expected DNA yield. Commonly used concentrations range from 5% to 20% (w/v). dnaproject13inquiry.qld.gov.auuaf.edu For instance, a 5% Chelex suspension is frequently employed for routine DNA extraction from samples like bloodstains and buccal swabs. uaf.edu In contrast, a 20% solution is often used for more challenging samples. dnaproject13inquiry.qld.gov.au The choice of concentration impacts the chelating capacity of the solution, with higher concentrations providing more binding sites for metal ions that can act as cofactors for DNases, thereby better protecting the DNA from degradation. dnaproject13inquiry.qld.gov.au
The composition of the suspension buffer also plays a significant role. While this compound can be suspended in sterile, deionized, or nuclease-free water, the addition of other components can enhance the extraction process. protocols.ioumaryland.edu For example, TE buffer (Tris-EDTA) is sometimes used as a suspension medium. protocols.io Tris provides a stable pH environment, while EDTA (ethylenediaminetetraacetic acid) acts as an additional chelating agent, further inhibiting DNase activity. researchgate.net Some protocols also incorporate detergents like Tween® 20 or Triton™ X-100 to aid in cell lysis. nih.gov The inclusion of polyvinylpolypyrrolidone (PVPP) can be beneficial for plant and environmental samples, as it helps to remove phenolic compounds and other PCR inhibitors. protocols.io
Table 1: this compound Concentration and Suspension Buffer Components
| Parameter | Variation | Purpose/Observation | Source(s) |
|---|---|---|---|
| This compound Concentration | 5% (w/v) | Commonly used for blood, epithelial cells, and hair. uaf.edu | uaf.edu |
| 10% (wt/vol) | Used for insect DNA extraction. researchgate.net | researchgate.net | |
| 20% (w/v) | Utilized for various human cellular materials, including blood, semen, and saliva. dnaproject13inquiry.qld.gov.au | dnaproject13inquiry.qld.gov.au | |
| Suspension Buffer | Sterile Deionized/Nuclease-Free Water | Standard suspension medium. uaf.eduumaryland.edu | uaf.eduumaryland.edu |
| TE Buffer (Tris-EDTA) | Provides pH buffering and additional chelation to protect DNA. protocols.ioresearchgate.net | protocols.ioresearchgate.net | |
| Phosphate-Buffered Saline (PBS) | Used for initial washing of samples like dried blood spots. umaryland.edunih.gov | umaryland.edunih.gov | |
| Detergents (e.g., Tween® 20) | Aids in cell lysis. nih.gov | nih.gov | |
| Polyvinylpolypyrrolidone (PVPP) | Removes phenolic inhibitors, particularly from plant or environmental samples. protocols.io | protocols.io |
Impact of Incubation Temperature and Duration
The incubation temperature and duration are pivotal steps in the this compound DNA extraction protocol, directly influencing cell lysis, protein denaturation, and the release of nucleic acids. A common approach involves a two-step heating process. The first step is an incubation at 55-56°C, often in the presence of Proteinase K, for a duration ranging from 30 minutes to overnight. uaf.edumarshall.edu This initial incubation facilitates the enzymatic digestion of cellular proteins, including DNases. uaf.edu The duration of this step can be optimized; for example, studies have shown that for oral swabs, a 15-minute incubation at 56°C can be as effective as a 30-minute one. marshall.edu For more complex samples like hair, a longer incubation of at least 6 hours at this temperature is recommended. uaf.edu
The second, and more critical, heating step involves boiling the sample at 95-100°C for approximately 8 to 15 minutes. uaf.eduresearchgate.netnih.gov This boiling step serves multiple purposes: it completely denatures proteins, inactivates any remaining heat-resistant enzymes, and ruptures cell membranes to release DNA into the supernatant. wikipedia.org The high temperature in the alkaline Chelex suspension (pH 10-11) aids in this process and results in denatured, single-stranded DNA. tandfonline.com Some studies have explored variations, such as a 10-minute incubation at 95°C proving effective for DNA extraction from orange leaves. amazonaws.com
Table 2: Incubation Temperature and Duration in this compound DNA Extraction
| Incubation Step | Temperature (°C) | Duration | Purpose | Source(s) |
|---|---|---|---|---|
| Proteinase K Digestion | 55-56 | 15-90 minutes | Enzymatic digestion of cellular proteins. uaf.edumarshall.edu | uaf.edumarshall.edu |
| 56 | Minimum of 6 hours | Recommended for hair samples. uaf.edu | uaf.edu | |
| 56 | Overnight | An option for thorough digestion. amazonaws.com | amazonaws.com | |
| Cell Lysis & Denaturation | 95-100 | 8-15 minutes | Ruptures cell membranes, denatures proteins, and releases DNA. uaf.eduresearchgate.netnih.gov | uaf.eduresearchgate.netnih.gov |
| 99 | 10 minutes | Effective for DNA extraction from dried blood spots. umaryland.edu | umaryland.edu | |
| 65 | 5 minutes | A lower temperature heating step used in some protocols for phytoplankton. protocols.io | protocols.io |
Strategies for Enhancing DNA Yield and Purity
Several strategies can be employed to enhance both the yield and purity of DNA extracted using this compound. The inclusion of Proteinase K during a 56°C incubation step is a widely adopted method to degrade proteins, including nucleases, which helps to release DNA and improve its quality. uaf.edu The initial washing of samples, particularly bloodstains, with sterile deionized water or PBS can effectively lyse red blood cells and remove heme, a known PCR inhibitor. uaf.edu
For challenging samples, modifications to the core protocol can significantly improve results. For instance, a second heat precipitation step with fresh Chelex solution after the initial extraction has been shown to increase the total genomic DNA yield by 29%. nih.gov Eluting the DNA in a buffer such as Tris-EDTA can enhance its long-term stability, protecting the single-stranded DNA generated by the Chelex process from degradation during storage and freeze-thaw cycles. researchgate.netnih.gov The addition of PVPP to the Chelex suspension is a valuable strategy for samples containing high levels of PCR inhibitors, such as those from plants or environmental sources. protocols.io
Table 3: Strategies for Enhancing DNA Yield and Purity with this compound
| Strategy | Description | Benefit | Source(s) |
|---|---|---|---|
| Proteinase K Treatment | Incubation with Proteinase K (e.g., at 56°C) prior to boiling. uaf.edu | Degrades cellular proteins, including DNases, improving DNA release and purity. uaf.edu | uaf.edu |
| Initial Sample Washing | Washing samples like bloodstains with sterile water or PBS. uaf.edu | Removes PCR inhibitors such as heme. uaf.edu | uaf.edu |
| Second Heat Precipitation | Re-suspending the sample pellet in fresh Chelex solution for a second round of boiling. nih.gov | Significantly increases total DNA yield. nih.gov | nih.gov |
| Elution Buffer Selection | Using Tris-EDTA buffer for the final DNA suspension. researchgate.net | Protects DNA from degradation and enhances stability during storage. researchgate.net | researchgate.net |
| Addition of PVPP | Including Polyvinylpolypyrrolidone in the Chelex suspension. protocols.io | Removes phenolic compounds and other PCR inhibitors. protocols.io | protocols.io |
Influence of Subsequent Purification Steps (e.g., Centrifugation, Filtration)
After the heating steps, subsequent purification is crucial for obtaining DNA suitable for downstream applications. Centrifugation is a standard and essential step to pellet the Chelex resin beads and cellular debris. uaf.eduresearchgate.net This is typically performed at high speeds, ranging from 10,000 to 15,000 x g, for about 2 to 3 minutes. uaf.edumarshall.edu It is critical to carefully transfer the supernatant containing the DNA to a new tube without disturbing the pellet, as carryover of Chelex resin can inhibit PCR by chelating the Mg²⁺ ions required by the DNA polymerase. nih.gov Some protocols recommend a second centrifugation step of the supernatant to ensure the complete removal of any residual resin. nih.gov
For applications requiring higher purity or concentration, filtration devices can be employed. Centrifugal filter units, such as Microcon® filters, can be used to concentrate the DNA extract and further purify it from any remaining small molecule inhibitors. uaf.edu Similarly, spin columns, like those from Zymo Genomic DNA Clean & Concentrator kits, can significantly increase DNA concentration and quality. protocols.ioprotocols.io These additional purification steps, while adding time and cost to the procedure, can be invaluable for sensitive downstream analyses or when dealing with low-yield or inhibitor-rich samples.
Table 4: Subsequent Purification Steps in this compound DNA Extraction
| Purification Step | Parameters/Method | Purpose | Source(s) |
|---|---|---|---|
| Centrifugation | 10,000 - 15,000 x g for 2-3 minutes. uaf.edumarshall.edu | To pellet Chelex resin and cellular debris. uaf.edumarshall.edu | uaf.edumarshall.edu |
| A second spin of the supernatant. nih.gov | Ensures complete removal of residual Chelex resin. nih.gov | nih.gov | |
| Filtration | Centrifugal filter devices (e.g., Microcon®). uaf.edu | Concentrates and purifies the DNA extract. uaf.edu | uaf.edu |
| Spin columns (e.g., Zymo Genomic DNA Clean & Concentrator). protocols.ioprotocols.io | Increases DNA concentration and quality. protocols.ioprotocols.io | protocols.ioprotocols.io |
Downstream Molecular Applications Enabled by this compound Preparation
The primary advantage of the this compound extraction method is its ability to rapidly produce DNA that is readily compatible with a range of downstream molecular biology techniques, most notably PCR and its variants.
Polymerase Chain Reaction (PCR) and its Variants (e.g., RT-qPCR, ddPCR, LAMP)
DNA extracted using this compound is widely and successfully used as a template for PCR. tandfonline.combio-rad.comnih.gov The method's effectiveness in removing PCR inhibitors and protecting DNA from degradation makes it a reliable choice for various PCR-based assays. bio-rad.com The single-stranded DNA produced by the Chelex method is a suitable template for amplification. wikipedia.org
Beyond conventional PCR, Chelex-prepared DNA has proven compatible with more advanced and sensitive techniques. It is used in real-time quantitative PCR (RT-qPCR) for applications such as the detection of pathogens. bio-rad.com Furthermore, studies have demonstrated that DNA extracted with this compound can lead to better detective efficiency in digital droplet PCR (ddPCR) compared to some commercial kits. mdpi.com The method is also suitable for isothermal amplification techniques like Loop-mediated isothermal amplification (LAMP), providing a streamlined workflow from sample to result. bio-rad.com
Genetic Typing and Allele Detection
The simplicity and reliability of this compound extraction have made it a valuable tool in fields requiring genetic identification, such as forensics and population genetics. nih.govbio-rad.com The method has been successfully used to extract DNA from a wide array of forensic materials, including bloodstains, seminal stains, buccal swabs, and hair, for the purpose of genetic typing at specific loci, such as the HLA DQ alpha locus. tandfonline.comnih.gov Concordance studies have shown that the genotypes obtained from Chelex-extracted DNA are identical to those from traditional phenol-chloroform extractions. nih.gov
The high-quality DNA obtained from this compound protocols also enables the detection of specific alleles, including rare ones. For example, an optimized Chelex protocol for dried blood spots allowed for the identification of rare donor alleles at a frequency of 10 in 100,000. researchgate.net This sensitivity is crucial for applications like microchimerism studies, newborn screening, and drug resistance screening. researchgate.netnih.gov
Forensic DNA Analysis
In the realm of forensic science, the this compound method has been widely adopted for its simplicity, speed, and cost-effectiveness in preparing DNA from evidentiary samples. The procedure typically involves boiling the sample in a 5% Chelex suspension, which disrupts cell membranes and denatures DNA. This approach is particularly advantageous as it often reduces the presence of PCR inhibitors that can be co-purified with other extraction methods.
The this compound method has proven effective for a variety of forensic sample types, including whole blood, bloodstains, seminal stains, buccal swabs, and hair. A key advantage is the minimal number of tube transfers required for most samples, which significantly reduces the risk of cross-contamination—a critical consideration in forensic casework. Comparative studies have shown that for samples like semen and small bloodstains, DNA extraction using this compound can be as efficient, or even more so, than traditional phenol-chloroform extraction methods. Furthermore, a concordance study comparing the HLA DQ alpha genotypes of 84 samples prepared with either Chelex or phenol-chloroform extraction found identical results for all samples, validating the reliability of the Chelex method for forensic genotyping.
The simplicity of the this compound protocol makes it amenable to automation, a crucial factor in modern forensic laboratories dealing with large caseloads. The entire extraction process can often be completed in a single tube, from sample addition to the final supernatant collection for PCR amplification.
Table 1: Comparison of DNA Extraction Methods in Forensic Analysis
| Feature | This compound Method | Phenol-Chloroform Method | Silica-Based (Kit) Method |
|---|---|---|---|
| Principle | Ion exchange, chelation of metal ions | Organic solvent denaturation of proteins | DNA adsorption to silica (B1680970) in high salt |
| Speed | Rapid (often under 30 minutes) | Time-consuming (several hours) | Moderate to Rapid |
| Toxicity | Non-toxic organic solvents | Uses hazardous phenol (B47542) and chloroform | Generally low toxicity |
| DNA Yield | Variable, sufficient for PCR | Generally high | Good to high |
| DNA Form | Single-stranded | Double-stranded | Double-stranded |
| Inhibitor Removal | Effective for some inhibitors (e.g., heme) | Effective | Variable, often includes wash steps |
| Contamination Risk | Low (fewer transfer steps) | Higher (multiple transfers) | Moderate (multiple steps) |
| Cost | Low | Low reagent cost, higher labor cost | Higher (kit purchase) |
Molecular Characterization of Biological Samples
Beyond forensics, this compound is a versatile tool for the molecular characterization of a diverse range of biological samples in research settings. Its ability to yield PCR-ready DNA quickly makes it suitable for applications such as genotyping, pathogen detection, and population genetics studies. The method's robustness allows for the analysis of samples that might be challenging to process with more complex protocols.
Research has demonstrated the successful application of this compound for DNA extraction from various organisms, including bacteria, algae, and animals. For instance, a modified this compound protocol has been developed for the rapid extraction of DNA from various transgenic plant and algal species, including tobacco, tomato, potato, rice, and Chlamydomonas. This simplified method, requiring less than 15 minutes, has proven effective for PCR-based detection of transgenes.
In veterinary diagnostics, the this compound method has been successfully employed for the detection of pathogens such as Leptospira interrogans, Brucella melitensis, and Salmonella abortusequi from animal tissues and fluids. A comparative study showed that for the detection of Leptospira DNA from urine, the Chelex method was more sensitive than using Whatman cards. Similarly, its performance was comparable to more complex methods for detecting Leishmania spp. and Salmonella ser. Abortusequi.
The primary output of the this compound extraction is single-stranded DNA, which is ideal for PCR amplification. However, it is important to note that this denatured DNA is not suitable for restriction fragment length polymorphism (RFLP) analysis, which requires double-stranded DNA.
Sample Versatility in this compound-Based Molecular Research
A significant strength of the this compound DNA extraction method is its applicability to a wide variety of biological sample types. This versatility makes it an invaluable tool in diverse research fields, from clinical diagnostics to ecological studies.
Biological Fluids (e.g., Blood, Saliva, Semen)
This compound is highly effective for extracting DNA from common biological fluids. The procedure for liquid blood and bloodstains often includes a pre-wash with sterile deionized water to lyse red blood cells and remove heme, a known PCR inhibitor, before the addition of the Chelex resin. The method has been successfully used to obtain DNA from whole blood, bloodstains, and seminal stains for genotyping and other molecular analyses.
For saliva, which is an increasingly popular source of DNA due to its non-invasive collection, this compound provides a simple and rapid extraction solution. A modified Chelex method, incorporating a pre-extraction treatment with proteinase K, has been shown to significantly improve DNA recovery from saliva stains compared to the classical Chelex method and organic extraction. This modified protocol achieved a DNA recovery of 47.7%, a notable increase from the 31.9% recovered with previous methods.
The Chelex method is also well-suited for the extraction of DNA from semen, including post-coital samples. Studies have demonstrated that the yield of PCR-amplifiable DNA from semen prepared with Chelex is comparable to, and in some cases greater than, that obtained with phenol-chloroform extraction.
Tissues (e.g., Animal, Plant, Microbial)
The utility of this compound extends to solid tissues from a variety of organisms. In animal studies, it has been used to extract DNA from minute quantities of tissue for applications such as sex determination and genotyping. A modified protocol that includes ammonium (B1175870) acetate (B1210297) to precipitate proteins and an isopropanol-sodium acetate mixture to pellet the DNA has been shown to yield a pure DNA pellet and a 20-fold increase in DNA concentration compared to the standard Chelex method.
In plant biology, while traditionally considered more challenging for DNA extraction due to the rigid cell wall, modified this compound protocols have been developed to overcome these hurdles. A rapid method involving homogenization of plant tissue followed by boiling in 5% Chelex for 5 minutes has been successful in amplifying transgenes from a variety of plant species, including tobacco, tomato, and rice. This demonstrates the adaptability of the Chelex method for high-throughput screening in plant genetics.
The Chelex method is also applicable to microbial samples. For instance, it has been used for DNA extraction from bacteria for subsequent PCR-based detection and characterization.
Challenging and Degraded Samples (e.g., Historical Skeletal Remains, Dried Blood Spots)
One of the most significant applications of the this compound method is in the extraction of DNA from challenging and degraded samples, which are often encountered in forensic and ancient DNA research. The ability of Chelex to remove inhibitors and protect the limited amount of remaining DNA is crucial in these contexts.
An optimized protocol for DNA extraction from ancient skeletal remains using Chelex-100 has been developed, proving effective in yielding amplifiable DNA from samples that are centuries old and have high inhibitor content. This method allows for the successful PCR-based analysis of historical human remains, which is critical for both forensic human identification and ancient DNA research.
Dried blood spots (DBS) on filter paper are a common method for collecting and storing blood samples, particularly in newborn screening programs and for field research in remote locations. This compound has been shown to be a highly efficient method for extracting genomic DNA from DBS. A comparative study found that a control Chelex protocol yielded 590% more DNA than a standard kit-based method. An optimized Chelex protocol, which included a second heat precipitation from the same DBS, increased the genomic DNA yield by 29% and had an absolute efficiency of 68%. The DNA extracted using this optimized protocol was stable through repeated freeze-thaw cycles and was of sufficient quality for the detection of rare alleles.
Table 2: DNA Yield from Dried Blood Spots using Different Extraction Methods
| Extraction Method | Relative DNA Yield (%) | Absolute Efficiency (%) |
|---|---|---|
| QIAamp® DNA Blood Mini Kit | 100 | 9 |
| Control Chelex® Protocol | 590 | 54 |
| Optimized Chelex® Protocol | 761 (29% increase over control) | 68 |
Data adapted from a study on genomic DNA extraction from Dried Blood Spots.
Applications of Chelex 100 in Analytical Chemistry and Environmental Research
Trace Metal Preconcentration and Separation
The ability of CHELEX 100 to effectively bind trace metal ions makes it an invaluable tool for preconcentration and separation, allowing for the analysis of elements present at very low concentrations.
Preconcentration of trace metals from aqueous matrices such as natural waters (including seawater and river water) is a major application of this compound core.ac.ukorientjchem.orgepa.govnih.govresearchgate.nettandfonline.com. This process increases the analyte concentration to levels detectable by analytical instruments. Methodologies typically involve either a column method or a batch method core.ac.ukbio-rad.comnih.gov.
In the column method, the aqueous sample is passed through a column packed with this compound resin. Trace metals are retained on the resin while the bulk water matrix passes through. Parameters such as pH, resin volume, and flow rate are optimized to maximize the efficiency of preconcentration epa.gov. For natural waters, adjusting the pH is crucial for optimal uptake of trace transition elements onto the resin epa.gov. For instance, a pH range of 5.0-5.5 has been found suitable for concentrating trace transition elements onto a this compound column from seawater epa.gov. After the metals are retained, they are typically eluted from the resin using an acidic solution, such as nitric acid, yielding a concentrated solution of the trace metals core.ac.ukepa.gov.
The batch method involves adding the resin directly to the sample and stirring or shaking to allow the metal ions to bind to the resin orientjchem.orgbio-rad.com. After sufficient contact time, the resin is separated from the liquid phase, and the retained metals are eluted orientjchem.orgbio-rad.com. This method is also used for preconcentration from various solutions bio-rad.com.
Studies have demonstrated high recovery rates for various trace metals from natural waters using this compound preconcentration. For example, quantitative recovery (>99%) has been reported for Cd, Cu, Mn, Ni, and Zn from seawater epa.gov.
This compound is widely used in sample preparation for various analytical spectroscopic techniques, including Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) epa.govnih.govrsc.orgresearchgate.nettandfonline.comresearchgate.net. By preconcentrating trace metals and separating them from the sample matrix, this compound enhances the sensitivity and accuracy of these techniques.
For ICP-MS analysis of samples with complex matrices, such as biological fluids or seawater, preconcentration with this compound helps to lower detection limits and minimize matrix effects rsc.orgresearchgate.nettandfonline.comresearchgate.net. The preconcentrated eluent from the this compound separation, which contains the trace metals of interest, is then introduced into the ICP-MS for analysis nih.gov. This approach has been successfully applied to determine trace elements in various sample types, including river water and human urine nih.govresearchgate.net.
A significant advantage of using this compound is its ability to separate trace transition metals from high concentrations of interfering elements, particularly alkali and alkaline earth metals (e.g., Na, K, Ca, Mg) that are abundant in many environmental and biological samples epa.govrsc.orgosti.govthermofisher.comtdl.orggovinfo.gov. These matrix elements can cause spectral or non-spectral interferences in techniques like ICP-MS and atomic absorption spectrometry, leading to inaccurate results rsc.orgthermofisher.comtdl.org.
This compound exhibits a much higher selectivity for polyvalent trace metals compared to monovalent and some divalent matrix ions bio-rad.comepa.gov. By carefully controlling the pH and elution conditions, the trace metals can be retained on the resin while the interfering matrix elements are washed through epa.govosti.govtdl.org. For instance, at a pH between 5.0 and 5.5, alkali and alkaline earth elements can be effectively separated from trace transition metals concentrated on a this compound column using an ammonium (B1175870) acetate (B1210297) solution epa.gov. Subsequent elution with a stronger acid releases the retained trace metals in a cleaner matrix, significantly reducing or eliminating matrix interferences during analysis epa.govthermofisher.comtdl.org. This separation is crucial for achieving accurate and precise trace metal determinations in complex samples rsc.orgresearchgate.net.
Metal Speciation Studies
Metal speciation, the determination of the physical and chemical forms of a metal in a sample, is critical for understanding its environmental behavior, bioavailability, and toxicity. This compound is a valuable tool in metal speciation studies, particularly for distinguishing between labile and inert metal fractions core.ac.ukorientjchem.orgnih.govnih.govtandfonline.comntu.edu.twgnest.orgresearchgate.nettandfonline.comscielo.brresearchgate.net.
The labile metal fraction is operationally defined as the fraction of metal in a sample that can readily interact with a chelating agent like this compound within a given contact time core.ac.uknih.govntu.edu.twresearchgate.net. This fraction often includes free metal ions and weakly complexed species, which are generally considered more bioavailable and reactive than strongly complexed or colloidal forms ntu.edu.twresearchgate.net.
This compound is used to determine the labile metal fraction by allowing the sample to come into contact with the resin. Metal species that are kinetically labile will dissociate and bind to the iminodiacetate (B1231623) groups on the resin core.ac.uknih.govresearchgate.net. The amount of metal retained by the resin, or the difference in metal concentration before and after contact with the resin, provides a measure of the labile fraction researchgate.net. Studies have used this compound to determine labile fractions of various metals, including Cd, Cu, Pb, Zn, Mn, Ni, and Co, in different environmental matrices like natural waters and airborne particulate matter nih.govresearchgate.netscielo.brnih.gov. The labile fraction determined by this compound has been shown to correlate with bioavailable metal concentrations in some cases researchgate.net.
Both column and batch methodologies are employed in metal speciation studies using this compound, with the contact time between the sample and the resin being a critical parameter core.ac.ukbio-rad.comresearchgate.netnih.govtandfonline.com. By varying the contact time, it is possible to differentiate metal species based on their lability and the kinetics of their dissociation from complexes core.ac.ukresearchgate.netnih.govtandfonline.com.
In column methods for speciation, samples are passed through a this compound column at a controlled flow rate, which determines the contact time nih.govresearchgate.net. A short contact time allows for the retention of only the most labile species (e.g., free ions and very weak complexes), while more strongly bound species may pass through the column core.ac.ukresearchgate.net. The labile fraction is often calculated by measuring the metal concentration in the influent and effluent of the column researchgate.net. Rapid column methods with short contact times have been developed specifically for determining labile metal fractions in natural waters researchgate.net.
Batch methods for speciation involve equilibrating the sample with a fixed amount of this compound resin for varying periods nih.govtandfonline.com. By measuring the decrease in metal concentration in the solution over time, information can be obtained about the kinetics of metal dissociation from different species nih.govtandfonline.com. This approach can help to distinguish between free-labile, slowly exchangeable, and stable-inert metal fractions based on their reaction rates with the resin tandfonline.com. Combining column methods (short contact time) and batch methods (longer contact time) can provide a more comprehensive understanding of metal speciation in complex systems core.ac.uknih.gov.
The selectivity of this compound for different metals and the influence of factors like pH and the presence of competing ligands are important considerations in both column and batch speciation methodologies orientjchem.orgbio-rad.comepa.govresearchgate.netnih.govtandfonline.comtdl.orgutm.my.
Evaluation of Complexation with Organic Ligands
The interaction of metal ions with organic ligands in environmental samples significantly influences their speciation, bioavailability, and mobility. This compound resin is a valuable tool for studying metal complexation with organic matter by differentiating between free metal ions, labile inorganic complexes, and stable organic complexes core.ac.ukiwaponline.comntu.edu.tw. The resin primarily retains free metal ions and loosely bound trace metals, while metals strongly complexed with organic compounds are typically not retained ntu.edu.tw.
Studies have utilized this compound to assess the extent of complexation of various metals with soluble organic matter in different environmental settings. For instance, research on reduced sediment demonstrated differing complexation behaviors for iron (Fe), manganese (Mn), and zinc (Zn). Under reducing conditions, approximately two-thirds of the soluble Fe was found in a complexed form that did not sorb onto the this compound resin. In contrast, soluble Mn was almost entirely ionic under these conditions, with only a trace amount passing through the resin column. Soluble Zn showed a high degree of complexation, with over 90 percent complexed and not adsorbed by the resin, and only about 9 percent remaining in an ionic form that was sorbed iwaponline.com. This high degree of Zn complexation in reduced sediment contrasts with findings in oxidized waters and soils, where a significantly larger percentage (70% to 90%) of Zn was found to be exchangeable with this compound iwaponline.com.
The efficiency of metal sorption by this compound is partly dependent on the sample pH. Studies have indicated that the sorption of metals like Zn and cadmium (Cd) is maximized at pH values greater than 5 core.ac.uk. Retention of several trace metals, including Cd, cobalt (Co), copper (Cu), nickel (Ni), and Zn, has been shown to be complete at approximately pH 6.5 core.ac.uk. At lower pH values, slower resin sorption kinetics can lead to incomplete retention of trace metals during the contact time core.ac.uk.
The lability of trace metals, which refers to the fraction that can readily dissociate and interact with the chelating resin, is often assessed using this compound with controlled contact times core.ac.ukresearchgate.net. A rapid column method employing this compound has been developed to quantify labile metal species in natural waters by using a fast flow rate to minimize contact time researchgate.net. This approach aims to measure free metal ions and rapidly dissociable complexes, providing an estimate of the potentially bioavailable pool of dissolved metals researchgate.net.
The following table summarizes findings on the complexation and sorption of selected metals with organic matter as evaluated using this compound in a specific study:
| Metal | Condition | Fraction Not Sorbed by this compound (Complexed) | Fraction Sorbed by this compound (Ionic/Labile) |
| Iron | Reduced Sediment | ~67% | ~33% |
| Manganese | Reduced Sediment | Trace Amount | Almost Completely Ionic |
| Zinc | Reduced Sediment | >90% | ~9% |
Radiochemical Separation and Neutron Activation Analysis
This compound resin plays a significant role in radiochemical separation procedures coupled with neutron activation analysis (NAA), particularly for the determination of trace elements in complex matrices. NAA is a sensitive analytical technique, but the presence of interfering elements or high background radiation can necessitate chemical separation steps either before (pre-irradiation) or after (post-irradiation) neutron activation.
This compound's high selectivity for many metal ions makes it suitable for isolating target analytes from matrix elements that could interfere with the radiometric detection. The resin's amphoteric character, possessing weakly acidic iminodiacetic groups that can bind cations as chelates and, in acidic solutions, weakly basic ammonium groups capable of retaining anions, allows for versatile separation schemes depending on the eluent composition researchgate.netuw.edu.pl.
Radiochemical separation procedures utilizing this compound have been developed for the determination of various elements in diverse sample types. For instance, a procedure based on chromatographic separation using this compound at pH 4.8 has been employed to determine elements such as Cd, Co, chromium (Cr), Fe, selenium (Se), thorium (Th), uranium (U), tungsten (W), and Zn in biological reference materials like Peach Leaves, Apple Leaves, and Spinach akjournals.com. This method allowed for the retention of Cd, Cr, Co, Fe, Th, U, W, and Zn on the CHELEX resin while elements like arsenic (As) and Se were absorbed on a separate column akjournals.com.
This compound has also been applied in the radiochemical NAA of precious metals like palladium (Pd), platinum (Pt), and gold (Au) in geological and industrial materials researchgate.netuw.edu.pl. The ion exchange procedure can be performed both before and after neutron activation to isolate these elements from the sample matrix and subsequently separate them from each other researchgate.netuw.edu.pl. The effectiveness of this method has been verified by analyzing certified reference materials, showing good agreement with recommended values uw.edu.pl.
Pre-irradiation separation using this compound has been used in NAA for the determination of elements like aluminum (Al), Cu, Mn, and vanadium (V) in biological samples such as bovine liver nist.govpsu.edu. In these procedures, the metal elements are retained by the CHELEX resin, while matrix elements are removed nist.gov. The resin containing the retained analytes is then subjected to neutron activation nist.gov.
The use of this compound in radiochemical separation for NAA allows for the determination of elements at very low concentrations, including in the parts per billion range for some elements in biological materials akjournals.com. Chemical yields for these separation procedures are typically high, with reported yields in the range of 95–98% for some elements psu.edu.
Removal of Contaminating Cations from Reagents and Buffers in Controlled Research Environments
Maintaining the purity of reagents and buffers is critical in many analytical and biological research applications, particularly when working at trace levels or with metal-sensitive systems. This compound resin is widely used to remove contaminating metal cations from solutions without altering the concentration of non-metal ions bio-rad.combio-rad.comojp.gov.
The high selectivity of this compound for polyvalent metal ions, especially divalent and transition metals, makes it effective for scavenging trace metal contaminants from various reagents and buffers bio-rad.combio-rad.com. This purification step is essential in controlled research environments to prevent metal impurities from interfering with experiments or analytical measurements.
In molecular biology, for example, this compound is used in DNA and RNA extraction procedures. Divalent metal ions, such as magnesium (Mg²⁺), are essential cofactors for metallo-nucleases, enzymes that can degrade nucleic acids bio-rad.comojp.govnih.govmdpi.com. By chelating these metal ions, this compound inactivates nucleases, thereby protecting the nucleic acids during extraction and sample preparation bio-rad.comojp.govmdpi.com. This is particularly important for downstream applications like PCR, which can be inhibited by the presence of certain metal ions bio-rad.com. This compound extraction provides a cost-effective and rapid method for preparing nucleic acids from various sample types bio-rad.comnih.govmdpi.com.
This compound is also employed to ultrapurify buffers and reagents used in sensitive analytical techniques such as high-performance liquid chromatography (HPLC) and electrophoresis huji.ac.il. Metal contaminants in these solutions can lead to issues like high background noise, unstable baselines, and band broadening huji.ac.il. By passing buffers or reagents through this compound resin, these interfering metal ions can be effectively removed huji.ac.ilthermofisher.com. For instance, it is used to purify pyrophosphoric acid/ammonium acetate solutions used as eluents in chelation ion chromatography to eliminate trace transition metal contaminants thermofisher.com.
The resin can be used in batch treatments or packed in columns for purifying solutions bio-rad.comthermofisher.com. The efficiency of metal removal can be influenced by factors such as contact time, with batch overnight treatment often being more efficient than shorter treatments sigmaaldrich.com. The resin is effective in aqueous solutions and can also be used with some organic solvents at low concentrations, although the efficiency of metal ion removal may need to be verified sigmaaldrich.com.
The use of this compound for purifying reagents and buffers is a standard practice in laboratories requiring high-purity conditions for accurate and reliable results in trace metal analysis, enzyme assays, and nucleic acid manipulations bio-rad.comojp.govhuji.ac.il.
Comparative Methodological Analysis and Advancements Utilizing Chelex 100
Comparison with Alternative DNA/RNA Extraction Methods (e.g., Phenol-Chloroform, Commercial Kits, CTAB)
Nucleic acid extraction is a critical initial step in many molecular biology workflows. Various methods exist, each with its own strengths and weaknesses. Chelex 100 offers a distinct approach compared to traditional organic extraction methods like phenol-chloroform, detergent-based methods like CTAB, and commercially available kits.
Advantages in Simplicity, Speed, and Cost-Effectiveness
One of the primary appeals of the this compound method is its simplicity and speed. The typical protocol involves adding the this compound resin suspension to a sample, followed by mixing and heating to lyse cells and denature macromolecules. bioradiations.combio-rad.com After centrifugation to pellet the resin and cellular debris, the supernatant containing the nucleic acids can be used directly in downstream applications like PCR. bioradiations.combio-rad.com This streamlined process eliminates time-consuming and labor-intensive steps associated with conventional methods. bio-rad.com For instance, a typical procedure can be completed in as little as 2 to 5 minutes. bioradiations.com
In terms of cost-effectiveness, this compound-based methods are significantly cheaper than many alternatives. Studies have reported substantial cost reductions when using this compound compared to commercial kits and even phenol-chloroform extraction. bioradiations.comnih.gov One study estimated an 8-fold cost reduction for SARS-CoV-2 detection using this compound, while another found it to be approximately 170-fold cheaper than a traditional DNA extraction kit. bioradiations.com The this compound method for extracting DNA from oral swabs was estimated to cost around $0.03 per sample, significantly less than an automated extraction method costing approximately $8.64 per sample. marshall.edu This makes this compound an attractive option, particularly in resource-limited settings. nih.gov
Efficiency in DNA/RNA Recovery and Suitability for Amplification
While this compound is known for its speed and cost-effectiveness, its efficiency in DNA/RNA recovery and suitability for amplification can vary depending on the sample type and specific protocol. This compound effectively inhibits nucleases by chelating divalent cations like Mg²⁺, thereby preserving nucleic acids for downstream detection. bioradiations.combio-rad.combio-rad.com DNA and RNA prepared using this compound are generally suitable for PCR, RT-PCR, ddPCR, and LAMP. bio-rad.com
Some studies indicate that this compound can yield high amounts of DNA, in some cases significantly higher than phenol-chloroform or commercial kits. nih.gov For example, one study found that the this compound protocol produced a higher DNA yield (mean = 3836μg) compared to phenol-chloroform (mean = 55.22μg) and a commercial kit (mean = 12.55μg) from nasopharyngeal samples. nih.gov However, other comparisons have shown that traditional methods like CTAB and commercial kits may result in higher molecular weight DNA and potentially better yields for certain sample types. mdpi.comresearchgate.net The this compound method can produce unpurified DNA samples, potentially with single-stranded DNA, but this can increase recovery during amplification. mdpi.com
The success of amplification following this compound extraction can also be influenced by the sample matrix and the presence of inhibitors. While this compound helps remove some PCR inhibitors, it may not be as effective as methods with more extensive purification steps, especially with complex samples. integra-biosciences.com However, studies have successfully used this compound for DNA extraction from various sample types, including blood, tissues, insects, and bacteria, for subsequent PCR amplification. bio-rad.comnih.gov
Considerations for Sample Purity and Denatured DNA
A key consideration when using this compound is the purity of the extracted nucleic acids. The method is primarily designed for nucleic acid preservation and rapid preparation rather than extensive purification. bioradiations.com As a result, the supernatant may contain proteins and other cellular components that are not bound by the resin. scirp.org While this reduced purity is often acceptable for PCR-based applications, which are less sensitive to inhibitors than some other techniques, it can be a limitation for methods requiring highly pure, intact DNA. integra-biosciences.comscirp.org
The heating step involved in typical this compound protocols, particularly boiling, can lead to DNA denaturation. integra-biosciences.comojp.gov This results in single-stranded DNA, which is suitable for PCR amplification but may not be ideal for applications that require double-stranded DNA, such as restriction enzyme digestion or certain types of genomic analysis. researchgate.netmdpi.com In contrast, methods like CTAB and commercial kits often yield higher molecular weight, less degraded DNA. mdpi.comresearchgate.net
Despite the lower purity and potential for denaturation compared to some methods, this compound has proven effective for numerous applications, especially where speed, cost, and compatibility with PCR are paramount. mdpi.com
Integration of this compound with Other Research Techniques
This compound's ability to chelate metal ions makes it valuable not only for nucleic acid preparation but also for integration with other research techniques that require control over metal ion concentrations. One such application is in the preparation of low calcium reagents for studying calcium signaling. This compound can be used in conjunction with other chelating agents or resins, such as immobilized BAPTA resin, to significantly reduce free calcium concentrations in solutions. nih.gov A protocol involving sequential treatment with this compound ion exchange resin followed by immobilized BAPTA resin successfully reduced free calcium levels to below 15 nM, which is below the threshold for activating calcium-dependent enzymes. nih.gov This highlights this compound's utility in preparing buffers with precisely controlled metal ion environments for specific biochemical investigations. This compound has also been used in methods involving dialysis for the determination of exchangeable copper in human plasma. researchgate.net
Development of Automated and High-Throughput Protocols
The inherent simplicity and speed of the this compound method lend themselves well to the development of automated and high-throughput protocols. While traditional this compound extraction is often performed manually in single tubes, the basic workflow can be adapted for processing larger numbers of samples. Performing extractions in a 96-well plate format, for example, can enable the processing of many samples relatively quickly. mdpi.com
The development of automated systems utilizing principles similar to this compound or integrating this compound into their workflows has been explored to further increase throughput and reduce hands-on time. Although some commercial automated systems may offer higher DNA purity or yield for certain applications, this compound-based methods remain attractive for their cost-effectiveness and suitability for high-throughput screening, particularly in applications like pathogen detection. bioradiations.combio-rad.com The development of optimized this compound protocols for specific sample types and downstream applications, such as genotyping using real-time PCR, demonstrates its adaptability for high-throughput molecular analysis. mdpi.com
Here is a comparison table summarizing some aspects of this compound compared to other methods based on the search results:
| Feature | This compound | Phenol-Chloroform | CTAB | Commercial Kits |
| Simplicity | Simple, few steps bioradiations.combio-rad.com | More complex, multiple steps integra-biosciences.com | Multiple steps, requires heating researchgate.net | Varies by kit, often automated options marshall.edu |
| Speed | Rapid (minutes) bioradiations.combio-rad.com | Can be time-consuming nih.gov | Can be time-consuming idosi.org | Varies by kit, some are fast mdpi.com |
| Cost | Very low cost bioradiations.comnih.govmarshall.edu | Moderate cost nih.gov | Moderate cost nih.gov | Higher cost bioradiations.comnih.govmdpi.com |
| DNA Purity | Lower purity, contains inhibitors integra-biosciences.comscirp.org | Higher purity nih.gov | Can yield good purity idosi.org | Varies by kit, generally high purity integra-biosciences.com |
| DNA Denaturation | Can result in denatured DNA integra-biosciences.comojp.gov | Yields double-stranded DNA | Can yield high molecular weight DNA mdpi.comresearchgate.net | Generally yields high molecular weight DNA |
| Suitability for PCR | Generally suitable bio-rad.combio-rad.comnih.gov | Suitable | Suitable researchgate.net | Generally suitable mdpi.com |
| Yield | Varies, can be high for some samples nih.gov | Varies nih.gov | Varies, can be high for some samples idosi.org | Varies by kit nih.gov |
Challenges and Future Research Directions in Chelex 100 Applications
Addressing DNA Degradation in Challenging Sample Types
While Chelex 100 is known for inhibiting nuclease activity through metal ion chelation, DNA degradation can still be a concern, particularly in challenging or degraded sample types ojp.gov. The alkaline environment and high temperatures used in the standard Chelex protocol can potentially contribute to DNA degradation, especially in low-level or already degraded samples ojp.gov. Studies have observed more degraded DNA, visible as smearing on gels, in samples extracted with Chelex protocols that include a 95°C heat incubation step compared to methods without this step nih.gov.
Future research is focused on optimizing Chelex-based protocols to minimize DNA degradation in difficult samples. This includes exploring modifications to incubation times and temperatures, as well as evaluating the impact of different lysis buffers and pre-treatment steps binhminhbba.commdpi.comscialert.net. For instance, research on dried blood spots (DBS) has investigated varying incubation durations and temperatures to maximize high-quality genomic DNA yield nih.govoup.comnih.govresearchgate.net. One study found that a second heat precipitation step could increase gDNA yield from DBS, suggesting that protocol adjustments can improve recovery from challenging matrices nih.govoup.comnih.govresearchgate.net. Further research is needed to tailor Chelex protocols for optimal DNA preservation from a wider range of challenging forensic, environmental, and clinical samples.
Strategies for Mitigating PCR Inhibition in Chelex-Extracted Samples
A known limitation of the this compound extraction method is its potential to co-extract PCR inhibitors ojp.govresearchgate.net. Since the method typically does not include a purification step, contaminants present in the original sample can remain in the final DNA extract and interfere with downstream PCR amplification ojp.govresearchgate.net. Melanin and humic acid are examples of common inhibitors that this compound is less effective at removing compared to other methods researchgate.net. The Chelex resin itself can also act as a PCR inhibitor if carried over into the amplification reaction, as it can bind Mg²⁺, a necessary cofactor for polymerase activity ojp.govoup.com.
Research efforts are directed towards developing strategies to mitigate PCR inhibition in Chelex-extracted samples. This includes incorporating additional clean-up steps or optimizing the Chelex protocol to reduce the co-extraction of inhibitors. Some laboratories have explored using filter units prior to PCR to remove inhibitors and concentrate the sample ojp.gov. Studies comparing different extraction methods have highlighted that while Chelex is fast and cost-effective, methods like commercial kits or phenol-chloroform extraction may be more effective at removing a broader range of inhibitors researchgate.net. Future work involves identifying specific inhibitors that pose challenges for Chelex extraction from different sample types and developing targeted approaches, potentially involving modified resins or supplementary purification steps, to improve the compatibility of Chelex extracts with sensitive PCR applications.
Research into Enhanced Purity for Specific Downstream Assays
The single-stranded nature of DNA extracted using this compound and the potential presence of co-extracted contaminants can limit its suitability for certain downstream assays that require high-purity, double-stranded DNA ojp.gov. While Chelex-extracted DNA is generally suitable for PCR-based applications like STR typing and pathogen detection, assays such as Restriction Fragment Length Polymorphism (RFLP), which requires double-stranded DNA, were historically problematic ojp.gov. Although RFLP is less common now, other sensitive techniques like next-generation sequencing (NGS) or certain enzymatic manipulations may benefit from higher DNA purity than a standard Chelex extraction provides.
Research is exploring methods to enhance the purity of DNA obtained via Chelex extraction for more demanding downstream applications. This could involve combining Chelex extraction with additional purification steps, such as ethanol (B145695) precipitation or column-based clean-up, although this would add complexity and cost to the rapid Chelex protocol. Studies evaluating DNA quality from different extraction methods for applications like sequencing and genotyping continue to inform the selection of appropriate protocols binhminhbba.commdpi.com. Future research may investigate novel approaches or modifications to the Chelex chemistry or protocol to yield DNA with improved purity while retaining the core advantages of the method.
Exploration of Novel Research Applications Beyond Current Mainstream Uses
This compound has found widespread use in forensic science, molecular diagnostics, and basic research due to its efficiency in DNA extraction from various sources like blood, tissue, and bacteria bio-rad.combinhminhbba.comnih.govbio-rad.com. However, there is potential for exploring novel research applications beyond these mainstream uses. Its ability to chelate divalent metal ions suggests potential applications in areas where metal ion removal or concentration is critical.
Research is beginning to explore the utility of this compound in less conventional areas. For example, studies have investigated its use in the detection of specific genetic markers in diverse sample types, including dried blood spots for newborn screening and pathogen detection nih.govoup.comnih.govresearchgate.netbio-rad.com. Its application in extracting RNA for viral detection has also been explored, demonstrating its versatility beyond just DNA extraction bio-rad.comnih.govresearchgate.net. Further research could investigate its potential in environmental monitoring for concentrating metal ions, in industrial processes requiring metal removal, or in other biological applications where chelating properties are beneficial. The cost-effectiveness and simplicity of this compound make it an attractive option for exploring new applications, particularly in resource-limited settings.
Development of Modified this compound Variants for Specialized Research Needs
The core structure of this compound, a styrene-divinylbenzene copolymer with iminodiacetic acid groups, provides its chelating properties binhminhbba.comresearchgate.nettandfonline.com. However, modifying this structure or incorporating additional functionalities could lead to the development of this compound variants tailored for specialized research needs. Such modifications could aim to improve DNA yield or purity from specific challenging matrices, enhance the removal of particular inhibitors, or introduce affinity for other biomolecules.
Research into modified this compound variants is an ongoing area of development. While the fundamental this compound resin remains widely used, investigations into optimizing protocols for different sample types can be seen as a step towards tailoring its application scialert.netresearchgate.net. The development of related matrices, such as InstaGene Matrix, also by Bio-Rad, indicates a precedent for developing variations of the core technology for specific purposes bio-rad.combio-rad.com. Future research could involve synthesizing Chelex variants with altered pore sizes, different chelating groups, or conjugated molecules to selectively target and extract specific types of nucleic acids or remove particular contaminants, thereby expanding the capabilities of Chelex-based extraction for highly specialized research applications.
Q & A
Q. How does Chelex 100 enhance DNA extraction efficiency for PCR-based applications?
this compound improves PCR efficiency by chelating divalent metal ions (e.g., Mg²⁺), which inhibits metallonucleases that degrade DNA during thermal lysis . The resin also removes PCR inhibitors like hemoglobin and polysaccharides, ensuring cleaner DNA extracts. A typical protocol involves boiling samples in a 5% this compound suspension, followed by centrifugation to pellet cellular debris and resin, leaving DNA in the supernatant . However, the alkaline conditions (pH 10–11) denature DNA, making it unsuitable for applications requiring double-stranded DNA (e.g., RFLP analysis) .
Q. What are the key advantages of this compound over phenol-chloroform extraction in molecular biology?
this compound eliminates hazardous organic solvents, reduces processing time (30–60 minutes vs. hours), and requires minimal equipment. It achieves comparable or superior sensitivity for low-abundance targets (e.g., viral RNA), with detection limits as low as 1 cps/µl in COVID-19 studies . Unlike phenol-chloroform, Chelex preserves DNA integrity by avoiding shear forces during phase separation . However, it yields single-stranded DNA, limiting its use in techniques like Southern blotting .
Q. What safety protocols are critical when handling this compound resin?
this compound is non-toxic but requires precautions to avoid inhalation or ingestion. Post-experiment waste must be segregated and treated by certified biological waste management services. Personal protective equipment (gloves, lab coats) and fume hoods are recommended during resin preparation .
Advanced Research Questions
Q. How can this compound protocols be optimized for plant tissues with high polysaccharide content?
For polysaccharide-rich tissues (e.g., leaves), combine this compound with liquid nitrogen grinding to disrupt cell walls and improve DNA release . Adding 2% polyvinylpyrrolidone (PVP) to the lysis buffer reduces polysaccharide co-precipitation. Adjusting Chelex concentration to 10% and extending boiling time (15–20 minutes) enhances yield, though excess resin may bind DNA .
Q. What strategies mitigate limitations of Chelex-extracted DNA in downstream applications requiring double-stranded DNA?
For techniques like RFLP, combine Chelex with silica-column purification to recover double-stranded DNA. Alternatively, neutralize the alkaline supernatant post-extraction using Tris-HCl (pH 7.4) before ethanol precipitation. However, this may reintroduce inhibitors, necessitating post-purification quantification (e.g., Nanodrop 260/280 ratios) .
Q. How does this compound particle size (e.g., 50–100 vs. 200–400 mesh) influence DNA yield in forensic samples?
Smaller resin particles (200–400 mesh) provide higher surface area for ion binding, improving inhibitor removal in trace forensic samples (e.g., touch DNA). However, fine particles may require higher centrifugation speeds (16,000 ×g) to pellet efficiently, risking DNA shearing. For bloodstains or semen, 100–200 mesh balances yield and practicality .
Q. In environmental DNA (eDNA) studies, how does this compound compare to column-based methods for microbial detection?
this compound is cost-effective for large-scale eDNA screening but may yield lower purity due to humic acid retention. For low-abundance microbial targets, pre-treatment with 0.5 M EDTA improves inhibitor removal. Column-based kits (e.g., Qiagen DNeasy) outperform Chelex in purity but are 5–10× costlier .
Q. What analytical techniques validate this compound’s binding mechanisms with metallic nanoparticles (NPs)?
Scanning electron microscopy (SEM) visualizes NP adsorption on Chelex resin surfaces, while ATR-FTIR spectroscopy identifies functional group interactions (e.g., carboxylate-metal binding). Multivariate PCA-LDA analysis of IR spectra can distinguish NP-bound vs. free resin, confirming selective retention .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
